Diocta-2,7-dien-1-yl butanedioate
Description
Diocta-2,7-dien-1-yl butanedioate is a di-ester derivative of butanedioic acid (succinic acid), esterified with two octa-2,7-dien-1-ol moieties. The unsaturated dienyl groups in this compound may influence its stability, volatility, and suitability for specialized industrial or cosmetic uses, though further research is required to confirm these hypotheses.
Properties
CAS No. |
63661-68-7 |
|---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
bis(octa-2,7-dienyl) butanedioate |
InChI |
InChI=1S/C20H30O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h3-4,11-14H,1-2,5-10,15-18H2 |
InChI Key |
BXQNVUBLDKGZKV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC=CCOC(=O)CCC(=O)OCC=CCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diocta-2,7-dien-1-yl butanedioate typically involves the esterification of butanedioic acid with diocta-2,7-dien-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Diocta-2,7-dien-1-yl butanedioate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Diocta-2,7-dien-1-yl butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Diocta-2,7-dien-1-yl butanedioate involves its interaction with specific molecular targets. The double bonds and ester group allow it to participate in various chemical reactions, which can modify biological pathways. For example, it may inhibit or activate enzymes, alter cell signaling pathways, or interact with nucleic acids .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Butanedioate Esters
| Compound | Alkyl Group | Unsaturation | Molecular Weight (g/mol) | Primary Applications |
|---|---|---|---|---|
| This compound | Octa-2,7-dienyl | Yes | 334.45 | Polymers, specialty chemicals |
| Diethyl butanedioate | Ethyl | No | 172.18 | Wine flavorants |
| Dimethyl butanedioate | Methyl | No | 146.14 | Fragrances, flavorants |
| Dibutyl sebacate | Butyl | No | 314.46 | Plasticizers |
Table 2: Stability and Environmental Sensitivity
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